molecular formula C7H6BrClN2 B1519720 6-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-19-7

6-Bromoimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519720
CAS No.: 957035-19-7
M. Wt: 233.49 g/mol
InChI Key: DTZWDZLYLZJYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a brominated heterocyclic aromatic organic compound It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride typically involves the bromination of imidazo[1,2-a]pyridine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in an alkaline medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It serves as a tool in biological studies to understand the interaction of heterocyclic compounds with biological targets.

  • Medicine: It is explored for its potential medicinal properties, including its use as a pharmaceutical intermediate in the development of drugs.

  • Industry: It is utilized in material science for the development of advanced materials with specific properties.

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridine hydrochloride is compared with other similar compounds such as:

  • Imidazo[1,2-a]pyridine: The parent compound without bromination.

  • 6-Chloroimidazo[1,2-a]pyridine: A chlorinated derivative.

  • 6-Methylimidazo[1,2-a]pyridine: A methylated derivative.

Uniqueness: this compound is unique due to its bromine atom, which imparts different chemical reactivity and biological activity compared to its chlorinated or methylated counterparts.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZWDZLYLZJYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656887
Record name 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-19-7
Record name 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.